molecular formula C17H17N3O3S B11309735 N-(2,4-dimethoxyphenyl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

N-(2,4-dimethoxyphenyl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11309735
M. Wt: 343.4 g/mol
InChI Key: YQEZHVPBFYYFOJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Pyrrole Group: The pyrrole group can be introduced via a condensation reaction between the thiazole derivative and a pyrrole derivative.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring positions, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
  • 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol

Uniqueness

N-(2,4-dimethoxyphenyl)-5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring, pyrrole group, and carboxamide functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-methyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-11-15(19-17(24-11)20-8-4-5-9-20)16(21)18-13-7-6-12(22-2)10-14(13)23-3/h4-10H,1-3H3,(H,18,21)

InChI Key

YQEZHVPBFYYFOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N2C=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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